molecular formula C10H12O2 B079980 1-Butanone, 3-hydroxy-1-phenyl- CAS No. 13505-39-0

1-Butanone, 3-hydroxy-1-phenyl-

Cat. No.: B079980
CAS No.: 13505-39-0
M. Wt: 164.2 g/mol
InChI Key: IKOAVSIGNGDTNP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanone, 3-hydroxy-1-phenyl- can be synthesized through several methods, including the aldol reaction. One common method involves the reaction of acetophenone with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by dehydration to yield the final product.

Industrial Production Methods: Industrial production of 1-Butanone, 3-hydroxy-1-phenyl- typically involves the use of large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 3-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-phenyl-1,3-butanedione or 1-phenylbutanoic acid.

    Reduction: Formation of 3-hydroxy-1-phenylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Butanone, 3-hydroxy-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

1-Butanone, 3-hydroxy-1-phenyl- can be compared with other similar compounds, such as:

    1-Phenyl-1-butanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Hydroxy-3-methyl-1-phenyl-1-butanone: Contains an additional methyl group, which can influence its reactivity and biological activity.

    1-Phenyl-2-butanone: Has a different position of the carbonyl group, affecting its chemical and physical properties.

The uniqueness of 1-Butanone, 3-hydroxy-1-phenyl- lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

3-hydroxy-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOAVSIGNGDTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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